molecular formula C16H18N2O4S B2795191 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903200-18-9

3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2795191
CAS No.: 1903200-18-9
M. Wt: 334.39
InChI Key: MNXVKRDKRBYWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Sulfonylation: The azetidine ring is then sulfonylated using 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Pyridine: The final step involves the coupling of the sulfonylated azetidine with a pyridine derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine: Lacks the methyl group on the phenyl ring.

    3-((1-((2-Methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine: Lacks the methoxy group on the phenyl ring.

    3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

The presence of both the methoxy and methyl groups on the phenyl ring, along with the azetidine and pyridine moieties, gives 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine unique chemical and biological properties. These structural features may enhance its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

3-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-5-6-15(21-2)16(8-12)23(19,20)18-10-14(11-18)22-13-4-3-7-17-9-13/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXVKRDKRBYWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.